Bienvenue dans la boutique en ligne BenchChem!

Fmoc-N-Me-His(Trt)-OH

Peptide permeability N-methylation PAMPA

Fmoc-N-Me-His(Trt)-OH is an essential building block for Fmoc SPPS, featuring Nα-Fmoc, Nim-trityl protection, and a backbone N-methyl group. This permanent covalent modification is critical for enhancing the metabolic stability and membrane permeability of peptide therapeutics. Standard Fmoc-His(Trt)-OH cannot substitute in applications requiring this specific structural alteration. This derivative is used in drug lead optimization via 'N-methyl scanning' and in the synthesis of aggregation-prone peptide sequences. Available in research quantities with verified purity.

Molecular Formula C41H35N3O4
Molecular Weight 633.7 g/mol
Cat. No. B566765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-His(Trt)-OH
Molecular FormulaC41H35N3O4
Molecular Weight633.7 g/mol
Structural Identifiers
InChIInChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1
InChIKeyJWVLJHMKVOZWMC-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Nalpha-Methyl-N-im-Trityl-L-Histidine: A Protected N-Methyl Amino Acid for SPPS Procurement


Fmoc-Nalpha-methyl-N-im-trityl-L-histidine (CAS 1217840-61-3, C41H35N3O4, MW 633.7) is an Fmoc-protected, Nα-methylated histidine derivative featuring an imidazole side-chain protected with a trityl (Trt) group [1]. This compound is a specialized building block for solid-phase peptide synthesis (SPPS), particularly valued for its ability to incorporate a backbone N-methylated histidine residue into synthetic peptides. The Nα-methyl group introduces a tertiary amide bond, conferring conformational constraint and proteolytic resistance, while the orthogonal protection strategy (base-labile Fmoc, acid-labile Trt) ensures compatibility with standard Fmoc/tBu SPPS workflows .

Why Fmoc-Nalpha-Methyl-N-im-Trityl-L-Histidine Cannot Be Substituted by Common Analogs


Substituting Fmoc-Nalpha-methyl-N-im-trityl-L-histidine with standard Fmoc-His(Trt)-OH or alternative N-methyl building blocks is not feasible due to distinct chemical and functional requirements. Fmoc-His(Trt)-OH lacks the backbone N-methyl group, resulting in fundamentally different peptide conformational and stability profiles [1]. Conversely, the D-enantiomer (Fmoc-N-Me-D-His(Trt)-OH) or side-chain protected variants like Fmoc-His(Mtt)-OH offer different acid-lability profiles that impact orthogonal deprotection strategies . The precise combination of Nα-methylation, L-stereochemistry, and the robust Trt side-chain protection is essential for applications requiring both enhanced metabolic stability and precise spatial presentation of the histidine side-chain [2].

Quantitative Differentiation of Fmoc-Nalpha-Methyl-N-im-Trityl-L-Histidine vs. Analogs


Comparative N-Methylation Impact on Peptide Membrane Permeability

Peptides containing N-methylated amino acids, such as those incorporating Fmoc-Nalpha-methyl-N-im-trityl-L-histidine, exhibit markedly increased membrane permeability compared to their non-methylated counterparts. In a study of Ac-(Phe)4-CONH2 analogs, all 15 N-methylated variants crossed an artificial membrane (PAMPA), whereas the parent, non-methylated peptide did not [1]. This demonstrates that N-methylation is a critical modification for conferring cell permeability to otherwise impermeable peptide sequences.

Peptide permeability N-methylation PAMPA Blood-brain barrier

Comparative Analysis of Racemization Susceptibility in Histidine Derivatives

Standard Fmoc-His(Trt)-OH is known to be highly susceptible to racemization during SPPS coupling. A 2022 study confirmed that coupling Fmoc-His(Trt)-OH is frequently accompanied by significant racemization, with histidine identified as one of the most racemization-prone residues [1]. In contrast, the Nα-methylation in Fmoc-Nalpha-methyl-N-im-trityl-L-histidine eliminates the α-proton responsible for base-catalyzed racemization, inherently suppressing this side reaction during coupling .

SPPS Racemization Histidine Coupling

Comparative Orthogonal Deprotection: Trt vs. Mtt Side-Chain Protection

The choice of side-chain protecting group on histidine dictates the orthogonal deprotection strategy. Fmoc-Nalpha-methyl-N-im-trityl-L-histidine utilizes the trityl (Trt) group, which is more acid-stable than the methyltrityl (Mtt) group found on compounds like Fmoc-His(Mtt)-OH. Fmoc-His(Mtt)-OH is noted to be 'somewhat more acid-labile than the Trt derivative,' requiring milder, more controlled acidic conditions for side-chain deprotection [1].

Orthogonal deprotection Mtt Trt SPPS

Optimal Application Scenarios for Procuring Fmoc-Nalpha-Methyl-N-im-Trityl-L-Histidine


Synthesis of Membrane-Permeable, Metabolically Stable Peptide Therapeutics

Researchers developing peptide-based drugs requiring enhanced oral bioavailability, cellular uptake, or blood-brain barrier (BBB) penetration should prioritize Fmoc-Nalpha-methyl-N-im-trityl-L-histidine. As demonstrated, N-methylation is a validated strategy to confer membrane permeability to otherwise impermeable peptides [1]. This building block enables the synthesis of lead compounds with improved pharmacokinetic profiles, reducing the need for extensive later-stage chemical modification.

Synthesis of Peptide Epitopes for Immunological Studies

In immunological research, precisely defined peptide epitopes are crucial. Fmoc-Nalpha-methyl-N-im-trityl-L-histidine has been successfully employed for the solid-phase synthesis of N-methylated analogues of the OVA 323–336 T-cell epitope, specifically methylated on histidine residues [2]. This application demonstrates its utility in generating structurally modified antigens to probe T-cell recognition and immune response mechanisms.

Industrial-Scale Manufacture of Complex, High-Purity Peptides

For CROs and CDMOs engaged in large-scale peptide manufacturing under cGMP conditions, the inherent resistance of this compound to racemization is a critical quality attribute . This characteristic translates to higher crude peptide purity and reduced burden on downstream purification processes, directly impacting cost of goods (COGS) and production timelines. This makes it a preferred building block for complex, high-value therapeutic peptides where process robustness and product consistency are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-His(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.